SimvastatinEPImpurityA

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is a cornerstone of modern pharmaceutical quality assurance. longdom.org The presence of impurities, even in trace amounts, can have a significant impact on a drug's quality, safety, and stability. longdom.orgrjpdft.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. longdom.orgbiomedres.us

The primary goals of impurity profiling are to ensure:

Patient Safety: Unidentified or inadequately controlled impurities can be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.uspharmainfo.in

Product Efficacy: Impurities can potentially degrade the active pharmaceutical ingredient (API), leading to a reduction in the drug's potency and therapeutic effect. longdom.org

Product Stability: Certain impurities can compromise the stability of a drug formulation, affecting its shelf life and effectiveness over time. longdom.org

Regulatory Compliance: Comprehensive impurity profiling is a mandatory requirement for gaining and maintaining market approval for pharmaceutical products. longdom.orgpharmainfo.in

The process involves the use of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, to detect, identify, and quantify impurities. pharmainfo.inresearchgate.net This detailed analysis provides a "fingerprint" of the drug substance, offering insights into the consistency and control of the manufacturing process. pharmainfo.in

Contextualization of Simvastatin (B1681759) EP Impurity A within Simvastatin Pharmaceutical Chemistry

Simvastatin is a widely prescribed medication for lowering cholesterol and triglycerides in the blood. It is a semi-synthetic derivative of lovastatin, which is produced by the fermentation of Aspergillus terreus. researchgate.net The manufacturing process of simvastatin can give rise to several related substances, which are classified as impurities. researchgate.net

Simvastatin EP Impurity A is one such impurity, specifically identified in the European Pharmacopoeia (EP). synzeal.com It is also known by other names, including Simvastatin USP Related Compound A, Simvastatin Hydroxy Acid Sodium Salt, and Tenivastatin Sodium Salt. synzeal.comsynthinkchemicals.com Chemically, it is the sodium salt of the β-hydroxy acid form of simvastatin. synzeal.comcleanchemlab.com Simvastatin itself is a prodrug, a lactone, which is hydrolyzed in vivo to its active β-hydroxy acid form. nih.gov This active form is what inhibits the HMG-CoA reductase enzyme, a key step in cholesterol biosynthesis. nih.gov

The presence of Simvastatin EP Impurity A in the drug substance is often a result of the hydrolysis of the simvastatin lactone ring, which can occur during the manufacturing process or upon storage if exposed to moisture. nih.gov While the β-hydroxy acid is the active metabolite, its presence as an impurity in the final drug product needs to be controlled to ensure the correct dosage of the prodrug form and to meet pharmacopoeial standards. nih.gov

Table 1: Chemical Identifiers for Simvastatin EP Impurity A

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | synzeal.comcleanchemlab.com |

| CAS Number | 101314-97-0 | synzeal.comclinisciences.comsimsonpharma.com |

| Molecular Formula | C25H39NaO6 | synthinkchemicals.com |

| Molecular Weight | 458.56 g/mol | synthinkchemicals.com |

| Synonyms | Simvastatin USP Related Compound A, Simvastatin Hydroxy Acid Sodium Salt, Tenivastatin Sodium Salt | synzeal.comsynthinkchemicals.com |

Scope and Objectives of Academic Research on Simvastatin EP Impurity A

Academic and industrial research on Simvastatin EP Impurity A primarily focuses on its analytical characterization and its role in the quality control of simvastatin. The key objectives of this research include:

Development and Validation of Analytical Methods: A significant portion of research is dedicated to developing and validating robust analytical methods, predominantly HPLC, for the accurate detection and quantification of Simvastatin EP Impurity A and other related substances in bulk simvastatin and its pharmaceutical formulations. researchgate.netnih.gov The goal is to create methods that are sensitive, specific, accurate, and precise to ensure that impurity levels are within the limits set by regulatory authorities. nih.govnih.gov

Synthesis and Characterization: To facilitate method development and validation, researchers often synthesize and characterize Simvastatin EP Impurity A to use as a reference standard. researchgate.netnih.gov This involves confirming its chemical structure using techniques like MS, NMR, and FT-IR spectroscopy. nih.govnih.gov

Impurity Profiling Studies: Research aims to establish a comprehensive impurity profile for simvastatin, which includes identifying the sources and formation pathways of impurities like Impurity A. pharmainfo.inresearchgate.net This knowledge is crucial for optimizing the manufacturing process to minimize the formation of unwanted byproducts. pharmainfo.in

Stability Studies: Investigating the stability of simvastatin under various stress conditions (e.g., heat, humidity, light) helps to understand the degradation pathways that can lead to the formation of Impurity A and other degradation products. biomedres.us This information is vital for determining appropriate storage conditions and shelf-life for the drug product. longdom.org

Structure

3D Structure

Properties

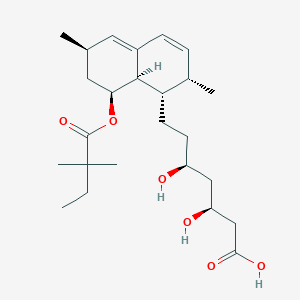

Molecular Formula |

C25H40O6 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

(3S,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18-,19-,20-,21-,23-/m0/s1 |

InChI Key |

XWLXKKNPFMNSFA-DAHYEWGRSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](C[C@@H](CC(=O)O)O)O)C |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C |

Origin of Product |

United States |

Origins and Formation Mechanisms of Simvastatinepimpuritya

Impurity Generation during Simvastatin (B1681759) Synthesis Pathways

The manufacturing process of Simvastatin, a semi-synthetic derivative of Lovastatin, involves multiple chemical transformations. nih.govglobalresearchonline.net These complex synthetic routes can inadvertently lead to the formation of Simvastatin EP Impurity A through various mechanisms. Commercially, two primary synthetic strategies are employed starting from Lovastatin: the re-esterification route and the direct alkylation route. naturalspublishing.com

The primary starting material for Simvastatin synthesis is Lovastatin, a fermentation product of Aspergillus terreus. globalresearchonline.netnih.gov The quality of Lovastatin is critical, as impurities present in the starting material can carry through the synthesis or lead to side reactions. While Lovastatin itself is a potential impurity, the reagents used during synthesis play a more direct role in the formation of Simvastatin EP Impurity A. naturalspublishing.comresearchgate.net

Several synthetic steps involve the use of hydrolytic agents, such as lithium hydroxide (B78521) or potassium hydroxide, to cleave the 2-methylbutyrate (B1264701) side chain of Lovastatin. naturalspublishing.com These basic conditions can also catalyze the hydrolysis of the lactone ring in the Simvastatin molecule, leading to the formation of the corresponding hydroxy acid, which is the core structure of Impurity A. google.com

During the multi-step synthesis of Simvastatin, various side reactions can occur. globalresearchonline.net The formation of Simvastatin EP Impurity A is a prominent side reaction, particularly during steps that involve aqueous or basic conditions. For instance, processes that use amide intermediates require hydrolysis to remove the amide group, a step that can concurrently open the lactone ring if not carefully controlled. researchgate.netgoogle.com In addition to Impurity A, other by-products such as dimer and anhydro impurities can form, especially under highly acidic conditions or at elevated temperatures during the final lactonization step. google.com

| Synthetic Route Stage | Potential for Impurity A Formation | Mechanism |

| Re-esterification | High | Use of basic reagents (e.g., LiOH, KOH) for hydrolysis of the Lovastatin side chain can simultaneously hydrolyze the Simvastatin lactone ring. naturalspublishing.comgoogle.com |

| Direct Methylation | Moderate | Aqueous work-up steps following the methylation reaction can introduce moisture and pH conditions conducive to lactone hydrolysis. |

| Final Lactonization | High | Incomplete ring-closing (lactonization) of the dihydroxy acid precursor directly leaves Simvastatin EP Impurity A in the final product. google.com |

A critical intermediate in several Simvastatin synthesis pathways is the dihydroxy acid form, often handled as an ammonium (B1175870) or alkali metal salt. google.com This intermediate is structurally identical to the free acid or salt form of Simvastatin EP Impurity A. The final step of the synthesis is the lactonization of this dihydroxy acid to form the desired Simvastatin product. google.com If this cyclization reaction is incomplete or inefficient, the dihydroxy acid intermediate remains in the reaction mixture, becoming a process-related impurity in the final active pharmaceutical ingredient (API). google.com Therefore, the direct precursor to Simvastatin is also the most direct source of Simvastatin EP Impurity A during synthesis.

Degradation Pathways Leading to Simvastatin EP Impurity A Formation

Simvastatin is chemically unstable under certain environmental conditions, making it susceptible to degradation. researchgate.netugm.ac.id The primary degradation pathway that leads to the formation of Simvastatin EP Impurity A is the hydrolysis of the lactone ring.

Several environmental factors can accelerate the degradation of Simvastatin into its hydroxy acid form (Impurity A). These factors include:

Humidity/Moisture: As a hydrolysis reaction, the presence of water is the most critical factor. scispace.com Simvastatin is known to be susceptible to humidity, and absorption of moisture can facilitate the opening of the lactone ring. nih.govugm.ac.id

Temperature: Increased temperature provides the necessary activation energy for the hydrolytic reaction, thus increasing the rate of degradation. scispace.comnih.gov

pH: The stability of Simvastatin is highly dependent on the pH of its environment. The molecule is significantly less stable under alkaline conditions compared to neutral or acidic conditions. scispace.comnih.gov

The formation of Simvastatin EP Impurity A from the degradation of Simvastatin is a classic example of ester hydrolysis. The lactone moiety in the Simvastatin structure is a cyclic ester that undergoes cleavage when exposed to water. scispace.com

The degradation kinetics have been shown to follow a pseudo-first-order model. scispace.comnih.gov The rate of this hydrolysis is heavily pH-dependent. Studies have demonstrated that the degradation of Simvastatin is substantially higher and faster at alkaline pH values (pH > 8) than at acidic or neutral pH. nih.govuchile.cl For example, at 25°C, it was observed that at pH 8, a 10% degradation occurred in just 8.6 hours, whereas at pH 7, the molecule was 22 times more stable. scispace.com This increased instability at higher pH is due to the base-catalyzed hydrolysis mechanism, which is more efficient at cleaving the ester bond than acid-catalyzed or neutral hydrolysis. The calculated activation energy for this process supports the dissociation of the lactone moiety as the primary degradation event. scispace.com

| pH Condition | Temperature (°C) | Relative Stability | Key Finding |

| Acidic (pH < 6) | 25 - 60 | High | Simvastatin shows considerable stability at acidic pH. scispace.com |

| Neutral (pH ~7) | 25 | Moderate | The molecule is 22-fold more stable at pH 7 compared to pH 8. scispace.com |

| Alkaline (pH > 8) | 25 - 60 | Low | Hydrolysis becomes spontaneous and rapid, especially as pH increases towards 9. uchile.cl |

Impact of Environmental Factors on Simvastatin Degradation

Oxidative Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. sciex.com In the case of simvastatin, oxidative stress conditions have been shown to contribute to its degradation. While some studies have indicated that simvastatin is relatively stable under certain oxidative conditions, others have demonstrated that exposure to oxidizing agents can lead to the formation of various degradation products. nih.govakjournals.com

Research involving the exposure of simvastatin to 3% hydrogen peroxide (H₂O₂) has shown a notable level of degradation. nih.gov The degradation process under oxidative stress can be influenced by factors such as the concentration of the oxidizing agent, temperature, and exposure time. akjournals.com While hydrolysis is the primary pathway for the formation of Simvastatin EP Impurity A, oxidative conditions can potentially accelerate this process or create an environment where the lactone ring is more susceptible to opening.

Thermal Stress-Induced Formation

Thermal stress is a significant factor that can induce the degradation of simvastatin and lead to the formation of Simvastatin EP Impurity A. nih.gov Elevated temperatures can provide the necessary energy to overcome the activation barrier for the hydrolysis of the lactone ring. One study found that simvastatin was unstable under thermal conditions, showing significant degradation. nih.gov Another investigation demonstrated that at 60°C, there was no significant formation of degradation products over 5 days, suggesting that the rate of thermal degradation is time and temperature-dependent. nih.gov

A summary of forced degradation studies on simvastatin is presented in the table below, highlighting the conditions under which Simvastatin EP Impurity A (hydroxy acid) is formed.

| Stress Condition | Time | Purity of Active Substance (%) | Total Degradation Impurities (%) | Remarks |

|---|---|---|---|---|

| Acid Hydrolysis (0.01N HCl) | 3 h | 93.3 | 6.74 | Simvastatin was degraded into hydroxyl acid. nih.gov |

| Base Hydrolysis (0.005N NaOH) | 1 h | 87.0 | 13.0 | Simvastatin was degraded into hydroxyl acid. nih.gov |

| Oxidation (3% H₂O₂) | 48 h | 98.1 | 1.86 | Degradation products formation rate is very slow. nih.gov |

| Thermal (60 °C) | 5 days | 99.5 | -- | No degradation products formed. nih.gov |

| Light | 11 days | 99.5 | -- | No degradation products formed. nih.gov |

Excipient-Drug Interactions Facilitating Impurity Formation

Excipients are integral components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient (API), potentially leading to degradation. magtechjournal.com In the case of simvastatin, certain excipients, particularly those that are highly hygroscopic, can facilitate the hydrolysis of the lactone ring to form Simvastatin EP Impurity A. magtechjournal.com

A study investigating the effects of various hygroscopic excipients on the hydrolysis of simvastatin in tablets at high relative humidity (25°C/90% RH) found that the presence of these excipients influenced the rate of degradation. The study revealed that excipients such as citric acid, sodium carboxymethyl cellulose (B213188), and polyvinylpolypyrrolidone could increase the formation of simvastatin acid. magtechjournal.com Interestingly, sorbitol was found to be the most effective in preventing the hydrolysis of simvastatin among the tested hygroscopic excipients. magtechjournal.com Furthermore, ingredients used in tablet coatings, such as water and ethanol, have been shown to promote the generation of simvastatin acid. chemwhat.comasianpubs.org

The table below illustrates the impact of different hygroscopic excipients on the formation of simvastatin acid over time.

| Tablet Formulation | Hygroscopic Excipient (5%) | Simvastatin Acid Content (%) after 10 days | Simvastatin Acid Content (%) after 20 days | Simvastatin Acid Content (%) after 30 days |

|---|---|---|---|---|

| T-3 | Citric Acid | 0.25 | 0.45 | 0.62 |

| T-4 | Sodium Carboxymethyl Cellulose | 0.22 | 0.38 | 0.55 |

| T-5 | Polyvinylpolypyrrolidone | 0.30 | 0.55 | 0.75 |

| T-6 | Sorbitol | 0.15 | 0.25 | 0.35 |

Storage and Stability Influences on Simvastatin EP Impurity A Levels

The levels of Simvastatin EP Impurity A in a drug product are directly influenced by storage conditions and the inherent stability of the simvastatin molecule. Stability studies are crucial for establishing a shelf-life and recommended storage conditions for the final pharmaceutical product. ugm.ac.id

Long-term and Accelerated Stability Study Methodologies

Long-term and accelerated stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) guidelines. Long-term studies are typically performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. Accelerated stability studies are carried out at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. These studies are designed to predict the shelf-life of a product by subjecting it to elevated stress conditions. A significant change during accelerated testing may warrant intermediate stability studies. A study on generic simvastatin tablets stored for 6 months under real-world pharmacy conditions (with some locations having temperatures ≥ 25°C and humidity > 65%) showed a decrease in the content of the active ingredient, highlighting the importance of controlled storage. ugm.ac.id

Kinetic Studies of Simvastatin EP Impurity A Formation

Kinetic studies provide valuable insights into the rate at which Simvastatin EP Impurity A is formed. The hydrolysis of simvastatin to its hydroxy acid form has been shown to follow pseudo-first-order kinetics. The rate of this degradation is significantly dependent on both pH and temperature.

The degradation is much more pronounced at alkaline pH compared to acidic or neutral conditions. As the pH increases, the instability of simvastatin also increases, with hydrolysis becoming spontaneous at a pH of 9 and above, even at room temperature. The activation energy for the hydrolysis of the lactone moiety has been calculated, providing a quantitative measure of the energy barrier for this degradation reaction.

The following table presents kinetic data for the degradation of simvastatin at 60°C, illustrating the influence of pH on the rate of formation of Simvastatin EP Impurity A.

| pH | k (h⁻¹) | t₁/₂ (h) | t₉₀ (h) |

|---|---|---|---|

| 5.0 | 0.0010 | 693.1 | 105.3 |

| 6.0 | 0.0054 | 128.4 | 19.5 |

| 7.0 | 0.0380 | 18.2 | 2.8 |

| 8.0 | 0.3590 | 1.9 | 0.3 |

Influences of Packaging Materials on Impurity Generation

The selection of appropriate packaging materials is critical in maintaining the stability and quality of pharmaceutical products. For simvastatin, a molecule susceptible to hydrolysis, the packaging system can significantly influence the generation of impurities, most notably Simvastatin EP Impurity A. This impurity is the sodium salt of simvastatin hydroxy acid, which is formed by the opening of the lactone ring of simvastatin through hydrolysis. The primary mechanism by which packaging materials contribute to this degradation is through their permeability to environmental moisture.

Simvastatin's sensitivity to humidity makes the moisture barrier properties of its packaging a crucial factor in preventing the formation of its hydrolytic degradation product. Studies have shown a direct correlation between the water vapor transmission rate (WVTR) of a packaging material and the extent of simvastatin degradation.

Packaging materials with high WVTR, such as polyvinyl chloride (PVC), polypropylene (B1209903) (PP), and high-density polyethylene (B3416737) (HDPE), offer less protection against moisture ingress. Consequently, simvastatin tablets stored in packaging made from these materials, like PVC blisters, polypropylene vials, or HDPE bottles, are more prone to degradation, especially under high humidity conditions. The constant exposure to moisture facilitates the hydrolysis of the simvastatin lactone ring, leading to an increase in the levels of simvastatin hydroxy acid, and by extension, the potential for the formation of Simvastatin EP Impurity A.

Conversely, packaging materials with a high barrier to moisture, such as polyvinylidene chloride (PVdC) coated PVC or Aclar® films, provide superior protection for simvastatin. These materials significantly limit the ingress of moisture, thereby preserving the chemical integrity of the drug and minimizing the formation of the hydrolytic impurity.

The following table summarizes the impact of different packaging materials on the stability of simvastatin, based on their moisture barrier properties.

| Packaging Material | Barrier Property | Impact on Simvastatin Stability |

| PVC (Polyvinyl Chloride) | Low moisture barrier | Higher potential for hydrolysis |

| PP (Polypropylene) | Low moisture barrier | Higher potential for hydrolysis |

| HDPE (High-Density Polyethylene) | Low moisture barrier | Higher potential for hydrolysis |

| PVC/PVdC (Polyvinylidene Chloride coated PVC) | Medium moisture barrier | Good protection against hydrolysis |

| PVC/Aclar® | High moisture barrier | Excellent protection against hydrolysis |

While the primary influence of packaging on the formation of Simvastatin EP Impurity A is related to moisture permeation, the potential for direct chemical interaction with leachables from the packaging material cannot be entirely dismissed. Leachables are chemical compounds that can migrate from the packaging material into the drug product under normal storage conditions. These can include residual monomers, oligomers, polymer additives such as plasticizers, antioxidants, and stabilizers, as well as their degradation products.

Although direct evidence linking specific leachables from common packaging materials to the formation of Simvastatin EP Impurity A is not extensively documented in scientific literature, the potential for such interactions is a key consideration in pharmaceutical stability studies. For instance, acidic or basic leachables could potentially catalyze the hydrolysis of the simvastatin lactone ring. Similarly, metallic ions that could leach from certain packaging components or printing inks might also play a role in catalyzing degradation reactions.

The table below lists some common classes of leachables found in packaging materials frequently used for solid oral dosage forms.

| Packaging Material | Common Potential Leachables |

| PVC (Polyvinyl Chloride) | Vinyl chloride monomer, plasticizers (e.g., phthalates), organotin stabilizers |

| PP (Polypropylene) | Antioxidants (e.g., hindered phenols), slip agents (e.g., oleamide), oligomers |

| HDPE (High-Density Polyethylene) | Antioxidants, antistatic agents, residual polymerization catalysts |

Advanced Analytical Methodologies for Simvastatinepimpuritya Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in pharmaceutical analysis for the separation, identification, and quantification of drug substances and their impurities. For Simvastatin (B1681759) EP Impurity A, which is the hydroxy acid form of simvastatin, various chromatographic methods have been developed to ensure the quality and safety of simvastatin drug products. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique due to its high resolution, sensitivity, and versatility. Other techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) may have potential applications, although they are less commonly reported for this specific impurity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and reliable HPLC method is crucial for the accurate profiling of Simvastatin EP Impurity A. Method development typically involves the optimization of various parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation from the active pharmaceutical ingredient (API) and other related impurities. Validation of the developed method is then performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This includes evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the analysis of simvastatin and its impurities, including Simvastatin EP Impurity A. asianpubs.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several RP-HPLC methods have been developed and validated for the quantification of Simvastatin EP Impurity A in bulk drug and pharmaceutical dosage forms. These methods often utilize C18 columns as the stationary phase due to their excellent resolving power for a wide range of compounds.

A typical RP-HPLC method for the analysis of simvastatin and its impurities involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the acidic Impurity A. Detection is commonly performed using a UV detector at a wavelength of around 238 nm, where simvastatin and its impurities exhibit significant absorbance.

The following table summarizes the chromatographic conditions of a reported stability-indicating RP-HPLC method for the determination of simvastatin and its related substances, including the hydroxy acid impurity (Impurity A).

Table 1: Example of RP-HPLC Method Parameters for Simvastatin Impurity Profiling

| Parameter | Condition |

|---|---|

| Stationary Phase | Intersil ODS (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid : Acetonitrile (47:53 v/v) |

| Mobile Phase B | 0.1% Phosphoric acid : Acetonitrile (90:10 v/v) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 238 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

Method validation for such RP-HPLC applications demonstrates good linearity, precision, accuracy, and specificity. For instance, a validated method showed a linear response for simvastatin impurities over a concentration range of 0.2 µg/mL to 25.6 µg/mL. sciex.com The limit of detection (LOD) and limit of quantification (LOQ) for the hydroxy acid impurity were found to be sufficiently low to detect and quantify it at levels stipulated by pharmacopeias.

Simvastatin EP Impurity A, being the hydroxy acid of simvastatin, possesses multiple chiral centers. This can result in the presence of stereoisomers (enantiomers and diastereomers). While standard reversed-phase HPLC can separate some diastereomers, the separation of enantiomers requires a chiral environment. This is achieved through the use of chiral stationary phases (CSPs) or chiral additives in the mobile phase.

Chiral HPLC is a critical technique for controlling the stereochemical purity of pharmaceuticals. The separation mechanism on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

While the importance of controlling stereoisomeric impurities is well-established in the pharmaceutical industry, specific and detailed validated chiral HPLC methods for the separation of the stereoisomers of Simvastatin EP Impurity A are not extensively reported in the readily available scientific literature. The development of such a method would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, with different mobile phases to achieve the desired separation. The optimization would focus on achieving a sufficient resolution between all possible stereoisomers.

In many cases, an isocratic elution (constant mobile phase composition) may not be sufficient to separate all impurities in a complex mixture within a reasonable analysis time. This is particularly true for the impurity profiling of simvastatin, where impurities with a wide range of polarities may be present. In such situations, gradient elution is the preferred strategy.

A gradient elution involves changing the composition of the mobile phase during the chromatographic run. asianpubs.org Typically, the proportion of the organic solvent (the stronger solvent) is increased over time. This allows for the elution of weakly retained compounds early in the run and strongly retained compounds later, all with good peak shape and resolution.

For the analysis of Simvastatin EP Impurity A and other related substances, a gradient program is often employed. asianpubs.org An example of a gradient elution program for the separation of simvastatin and its impurities is provided in the table below.

Table 2: Illustrative Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 100 | 0 |

| 25 | 40 | 60 |

| 45 | 15 | 85 |

| 65 | 5 | 95 |

| 70 | 5 | 95 |

| 71 | 100 | 0 |

| 77 | 100 | 0 |

This gradient allows for the effective separation of polar impurities like Simvastatin EP Impurity A at the beginning of the chromatogram, followed by the elution of the parent drug, simvastatin, and finally, any non-polar impurities. The re-equilibration step at the end of the gradient ensures that the column is ready for the next injection, providing reproducible results.

Gas Chromatography (GC) for Volatile Species and Derivatives

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and analysis of volatile and thermally stable compounds. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.

The direct analysis of Simvastatin EP Impurity A by GC is not feasible due to its high molecular weight and low volatility. The carboxylic acid and hydroxyl groups in its structure make it a non-volatile compound that would likely decompose at the high temperatures required for GC analysis.

However, GC could potentially be used for the analysis of volatile impurities that may be present in the simvastatin drug substance or for the analysis of volatile derivatives of Simvastatin EP Impurity A. Derivatization is a chemical reaction that converts a non-volatile compound into a volatile one, making it amenable to GC analysis. For a compound like Simvastatin EP Impurity A, derivatization could involve esterification of the carboxylic acid and silylation of the hydroxyl groups to increase its volatility.

While there are reports on the use of GC for the determination of residual solvents in simvastatin, the scientific literature does not provide evidence of widely adopted and validated GC methods for the routine analysis of Simvastatin EP Impurity A, either directly or through derivatization. The preference for HPLC methods is likely due to the direct applicability of HPLC for the analysis of non-volatile and polar compounds without the need for a derivatization step, which can add complexity and potential for error to the analytical procedure.

Thin Layer Chromatography (TLC) and High-Performance TLC (HPTLC)

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), represent valuable tools for the impurity profiling of drug substances like Simvastatin. These techniques facilitate the separation of Simvastatin from its related impurities, including Impurity A, based on their differential migration on a stationary phase under the influence of a mobile phase.

HPTLC offers significant advantages over conventional TLC, including higher resolution, greater sensitivity, and improved quantification accuracy. The method's utility lies in its ability to screen multiple samples simultaneously, making it a cost-effective approach for routine quality control. For the analysis of Simvastatin and its impurities, a typical HPTLC system would involve the parameters outlined in the table below. The separation allows for the clear distinction between the main component and its related substances, with visualization commonly achieved under UV light.

Table 1: Illustrative HPTLC Method Parameters

| Parameter | Description |

| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 HPTLC plates |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Toluene: Ethyl Acetate: Formic Acid) |

| Application | Samples applied as bands using an automated applicator |

| Development | Ascending development in a saturated twin-trough chamber |

| Detection | Densitometric scanning under UV light at a specific wavelength (e.g., 238 nm) |

Spectroscopic and Spectrometric Approaches for Characterization and Quantification

Spectroscopic and spectrometric techniques are indispensable for the definitive characterization and precise quantification of pharmaceutical impurities. For Simvastatin EP Impurity A, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive understanding of its molecular structure and concentration levels.

Mass Spectrometry (MS) Techniques for Molecular Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the identification and structural elucidation of pharmaceutical impurities. The analysis of Simvastatin EP Impurity A by MS provides the exact molecular weight, which is a critical first step in its identification. Reference standards for this impurity are routinely supplied with comprehensive characterization data that includes mass spectral analysis to confirm identity.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying trace-level impurities. This technique is particularly well-suited for analyzing Simvastatin EP Impurity A, which is the beta-hydroxy acid active metabolite of Simvastatin. In LC-MS/MS analysis, the impurity is first separated from the parent drug and other substances by the LC system and then detected by the mass spectrometer.

The use of Multiple Reaction Monitoring (MRM) mode enhances the specificity and sensitivity of the analysis, allowing for accurate quantification even at very low concentrations found in plasma or in the drug substance. The method involves selecting a specific precursor ion for the impurity and one of its characteristic product ions, creating a highly selective detection channel. While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for impurity analysis, LC-MS is more commonly employed for non-volatile and thermally labile compounds like Simvastatin and its impurities.

Table 2: Example LC-MS/MS MRM Transitions for Simvastatin and Impurity A

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Simvastatin | 436.00 | 285.15 | Positive |

| Simvastatin EP Impurity A (SIM-A) | 435.10 | 319.15 | Negative |

| Simvastatin | 419.2 | 199.1 | Positive |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For impurity profiling, HRMS is instrumental in confirming the identity of known impurities like Simvastatin EP Impurity A and in elucidating the structures of novel, unknown degradation products. The technique differentiates between compounds with the same nominal mass but different elemental formulas, providing an unambiguous identification. Suppliers of high-purity reference standards often use HRMS to provide the highest level of structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For pharmaceutical impurity characterization, NMR is used to definitively confirm the structure of reference standards, such as Simvastatin EP Impurity A. The spectral data from NMR provides proof of the molecule's specific isomeric form and the connectivity of its atoms.

A full structural assignment of Simvastatin EP Impurity A is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: Proton (¹H) NMR provides information on the number, type, and connectivity of hydrogen atoms in the molecule. Carbon-13 (¹³C) NMR provides similar information for the carbon skeleton. These 1D spectra are often sufficient to confirm the identity of a known compound when compared against a reference spectrum.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to determine the direct correlations between proton and carbon atoms. Other 2D experiments can establish longer-range correlations, allowing chemists to piece together the entire molecular structure. For complex molecules like Simvastatin EP Impurity A, 2D NMR is essential for assigning all signals and confirming the complete and correct structure, ensuring the integrity of the reference standard used for analytical testing.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques employed for the identification and characterization of Simvastatin EP Impurity A. These methods are particularly effective in distinguishing the impurity from the parent simvastatin molecule by identifying specific functional groups. The primary structural difference between simvastatin and Simvastatin EP Impurity A (simvastatin acid) is the hydrolysis of the lactone ring in simvastatin to form a carboxylic acid and a secondary alcohol in the impurity. This structural change gives rise to distinct spectral signatures. farmaciajournal.com

FT-IR spectroscopy can be applied to determine the presence of chemically related impurities in raw pharmaceutical materials, provided their chemical structures are known and they exist above certain detection limits. farmaciajournal.com In the case of Simvastatin EP Impurity A, the presence of the carboxylic acid group produces intense and characteristic absorption bands in the IR spectrum that are not present in the spectrum of simvastatin. farmaciajournal.com Research has focused on identifying these unique bands in the spectrum of Impurity A that could be used to detect its presence in a mixture with simvastatin. farmaciajournal.com Studies have successfully used FT-IR spectroscopy, among other techniques, to characterize synthesized batches of simvastatin's β-hydroxy acid impurity, confirming its structure. nih.gov

The data obtained from FT-IR can be further utilized in quantitative models. For instance, FT-IR spectroscopy has been combined with chemometric techniques to build models capable of predicting the content of impurities in simvastatin drug products. researchgate.netscilit.com

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Relevance to Simvastatin EP Impurity A |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | Present in Impurity A due to the -COOH group; absent in simvastatin's lactone ring. |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 | A key indicator for Impurity A, differing from the lactone carbonyl stretch. |

| C=O Stretch (Lactone) | ~1720-1740 | Characteristic of the parent simvastatin molecule. Its diminished intensity can indicate degradation to Impurity A. |

| O-H Stretch (Alcohol) | ~3200-3600 (broad) | Present in both simvastatin and Impurity A, but the broad carboxylic acid O-H can overlap this region in the impurity's spectrum. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of Simvastatin EP Impurity A, primarily when used as a detector in conjunction with separation methods like high-performance liquid chromatography (HPLC). nih.govsciex.com While UV-Vis spectroscopy alone may not be sufficient to distinguish between simvastatin and its structurally similar impurities due to overlapping spectra, its role in quantitative analysis post-separation is critical. nih.gov

In typical reversed-phase HPLC methods developed for simvastatin and its related substances, UV detection is set at a specific wavelength to monitor the column effluent. The wavelength of maximum absorbance (λmax) for simvastatin is approximately 238 nm, and this wavelength is commonly used for the detection and quantification of both the active pharmaceutical ingredient and its impurities, including Impurity A. sciex.comjocpr.comresearchgate.netlongdom.org The amount of an impurity is determined by comparing the area of its chromatographic peak to that of a reference standard. mdpi.com

Validation studies for HPLC methods confirm that the analytical response is linear over a specific concentration range, allowing for accurate quantification of impurities. mdpi.comresearchgate.net For instance, the analytical response for simvastatin impurities has been found to be linear in concentration ranges such as 0.2 to 25.6 µg/mL. nih.gov These validated methods can effectively detect and quantify impurities at levels as low as 0.1%. nih.gov

| Parameter | Typical Value / Finding | Source |

|---|---|---|

| Detection Wavelength (λmax) | 238 nm | sciex.comjocpr.comresearchgate.netlongdom.org |

| Application | Used as a detector for HPLC/LC systems to quantify impurities post-separation. | nih.govsciex.com |

| Linearity Range for Impurities | Demonstrated in ranges such as 0.2 - 25.6 µg/mL. | nih.gov |

| Limit of Detection (LOD) | Methods are sensitive enough to detect impurities at levels required by pharmacopoeias. | nih.gov |

Hyphenated and Advanced Analytical Platforms

To overcome the limitations of individual analytical techniques and to provide comprehensive structural and quantitative data, advanced hyphenated platforms are increasingly employed for the analysis of pharmaceutical impurities like Simvastatin EP Impurity A. researchgate.netnih.gov

Online Coupling of Chromatographic and Spectroscopic Methods (e.g., LC-NMR, LC-FT-IR)

The online coupling of a separation technique like liquid chromatography (LC) with a powerful spectroscopic identification technique such as Nuclear Magnetic Resonance (NMR) or FT-IR provides an exceptionally detailed profile of impurities. LC separates the complex mixture of the drug substance and its related impurities, after which the structurally informative spectroscopic technique is used for unequivocal identification.

LC-MS/MS is widely used for the initial identification and structural elucidation of unknown impurities based on mass-to-charge ratios and fragmentation patterns. nih.govresearchgate.net Following this, techniques like LC-NMR can be employed for definitive structural confirmation. Studies have successfully used a combination of LC-UV, LC-MS/MS, and NMR to confirm the structures of newly identified impurities in simvastatin tablets and bulk substance. nih.gov While direct LC-FT-IR applications for this specific impurity are less commonly cited, the principle remains a valuable tool for obtaining infrared spectral data from chromatographically separated components, aiding in functional group analysis. The use of NMR, often in conjunction with LC-MS, is a cornerstone for identifying and characterizing impurities that are byproducts of fermentation or synthesis, which is relevant to the broader class of statin drugs. mdpi.com

Capillary Electrophoresis (CE) in Impurity Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for impurity profiling. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to drug impurity analysis. nih.govresearchgate.net

For statins, MEKC has been shown to be an effective technique. A key finding in the analysis of simvastatin is that the neutral lactone form does not separate well from other neutral statins like lovastatin. To achieve separation, an alkaline hydrolysis step is performed to convert the lactone prodrugs into their open-ring β-hydroxy acid forms. researchgate.net This means that CE, specifically MEKC, is particularly well-suited for the analysis of Simvastatin EP Impurity A (the hydroxy acid form) and can successfully separate it from other statins. researchgate.net This approach allows for the simultaneous determination of multiple statins in their active acid forms in a single, rapid analysis. researchgate.net

Chemometric Techniques for Impurity Data Analysis (e.g., Principal Component Analysis, Partial Least Squares)

Chemometric techniques involve the use of multivariate statistics to extract meaningful information from complex chemical data sets. These methods are particularly useful in the analysis of spectroscopic and chromatographic data for impurity profiling. researchgate.net

Principal Component Analysis (PCA) is an unsupervised pattern recognition method used for data exploration and dimensionality reduction. researchgate.net In the context of simvastatin impurity analysis, PCA can be applied to FT-IR spectral data from different drug product batches to identify similarities or differences and to cluster samples based on their impurity profiles. researchgate.net

Partial Least Squares (PLS) regression is a supervised technique used to build predictive models. researchgate.netscilit.com A notable application involves correlating FT-IR spectral data of simvastatin drug products with impurity concentrations determined by a reference method like HPLC. researchgate.net Researchers have successfully built PLS models to predict the relative content of the main impurity, lovastatin, and the total sum of statin-like impurities. researchgate.netscilit.com These models, often enhanced with data pre-processing techniques like Signal Normal Variate (SNV) and Orthogonal Signal Correction (OSC), have demonstrated high predictive ability (R² > 0.95), offering a rapid and non-destructive method for impurity screening. researchgate.net Similar PLS and Principal Component Regression (PCR) methods have also been developed using UV-spectrophotometric data for analyzing simvastatin in multi-component formulations. nih.govedwiserinternational.com

| Technique | Application in Simvastatin Impurity A Analysis | Key Findings |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised analysis of spectroscopic (e.g., FT-IR) data to identify patterns and group samples based on impurity profiles. | Used as a data exploration and variable reduction method. researchgate.net |

| Partial Least Squares (PLS) | Builds regression models to predict impurity concentrations from spectroscopic (FT-IR, UV) data. | Successfully used to create models with high predictive accuracy (R² > 0.95) for statin-like impurities. researchgate.netscilit.com |

Structure Elucidation and Identification of Simvastatinepimpuritya

Methodologies for Impurity Isolation and Purification

The initial step in characterizing any impurity is its isolation from the bulk drug substance in a highly purified form. Chromatographic techniques are paramount for this purpose due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are widely exploited for impurity profiling and isolation. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For Simvastatin (B1681759) and its impurities, a common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like orthophosphoric acid to improve peak shape and resolution. nih.govmdpi.com

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional HPLC, providing faster analysis times and superior resolution of complex mixtures, which is essential for separating structurally similar impurities from the parent drug. waters.com A column-switching technique can also be employed to facilitate the tracking and isolation of specific peaks detected during analysis. nih.gov

Table 1: Chromatographic Techniques for Impurity Isolation

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |

|---|---|---|---|

| RP-HPLC | C18 column | Acetonitrile:Water with 0.1% Orthophosphoric Acid | UV/Photodiode Array (PDA) |

| UPLC | Acquity UPLC BEH C18 | Gradient of mobile phases (e.g., formic acid in water and acetonitrile) | Mass Spectrometry (MS) |

Strategies for De Novo Structural Characterization

Once an impurity is isolated, its exact chemical structure must be determined. This de novo characterization relies on a combination of sophisticated analytical techniques and computational methods.

A single analytical technique is rarely sufficient for unambiguous structure determination. Therefore, data from multiple spectroscopic methods are combined to piece together the molecular puzzle.

Mass Spectrometry (MS): This is a cornerstone technique for impurity identification. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), provides highly accurate mass measurements of the precursor ion. nih.gov This data is crucial for determining the elemental composition (molecular formula) of the impurity with a high degree of confidence. waters.comnih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the ion, and the resulting fragmentation pattern provides vital clues about the molecule's substructures, which can be compared to the known fragmentation of the parent drug, Simvastatin. waters.comsciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H-NMR) and carbon-13 (¹³C-NMR), provides detailed information about the chemical environment of the atoms within the molecule. It is a powerful tool for confirming the exact arrangement of atoms and the stereochemistry of the compound. The synthesis and characterization of Simvastatin impurities are often confirmed using NMR spectroscopy. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. By analyzing the absorption of infrared radiation, characteristic bonds (e.g., O-H, C=O, C-O) can be identified, complementing the data from MS and NMR. nih.govmdpi.com

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Application to Impurity A |

|---|---|---|

| High-Resolution MS | Accurate mass, elemental composition. | Determines the molecular formula (C25H39NaO6). synthinkchemicals.com |

| Tandem MS (MS/MS) | Structural fragments, connectivity. | Confirms the core structure's similarity to Simvastatin and identifies the location of structural modifications. sciex.com |

| ¹H-NMR & ¹³C-NMR | Atomic connectivity, chemical environment, stereochemistry. | Confirms the complete structure and stereochemical integrity of the isolated or synthesized impurity. nih.gov |

| Infrared (IR) | Presence of functional groups. | Identifies key functional groups like hydroxyl (-OH) and carboxylate (-COO⁻) groups. nih.gov |

Computational chemistry serves as a valuable complement to experimental data in structure elucidation. nih.gov Methods like Crystal Structure Prediction (CSP) can be used to determine the most energetically favorable three-dimensional arrangements of a molecule. researchgate.net For a newly identified impurity, molecular modeling can generate predicted spectroscopic data (e.g., NMR chemical shifts) for a proposed structure. These predicted data can then be compared with the experimental spectra to either support or refute the proposed structure. scirp.org This in-silico approach can significantly reduce the time and effort required for characterization by narrowing down potential structural isomers. rsc.org

Reference Standard Synthesis for Confirmed Identification

The final step in the confirmation process is often the deliberate synthesis of the proposed impurity structure. nih.gov This synthesized compound can then be analyzed using the same analytical methods (e.g., HPLC, MS, NMR) as the isolated impurity. nih.gov If the analytical data from the synthesized material perfectly matches that of the isolated impurity, the structure is considered confirmed.

This synthesized, highly purified, and thoroughly characterized material becomes a non-compendial reference standard. nih.gov This reference standard is crucial for future quality control applications, such as developing and validating analytical methods to quantify the presence of Simvastatin EP Impurity A in routine production batches of Simvastatin. synzeal.comaxios-research.com

Control and Mitigation Strategies for Simvastatinepimpuritya

Process Chemistry Optimization for Impurity Minimization

The formation of Simvastatin (B1681759) EP Impurity A is intrinsically linked to the chemical environment of the simvastatin molecule. Therefore, optimizing the process chemistry is a cornerstone of impurity control. This involves a meticulous approach to both the reaction conditions during synthesis and the subsequent purification processes.

Reaction Condition Adjustment

The primary mechanism for the formation of Simvastatin EP Impurity A is the hydrolysis of the lactone ring in the simvastatin molecule. This reaction is highly sensitive to pH, temperature, and the presence of water. Consequently, adjusting reaction conditions to disfavor this hydrolytic degradation is a critical control strategy.

Key parameters that are carefully controlled include:

pH Control: The rate of hydrolysis of the simvastatin lactone is significantly influenced by pH, with both acidic and alkaline conditions promoting the formation of the hydroxy acid impurity. researchgate.net Maintaining a neutral or slightly acidic pH during the final stages of synthesis and work-up is crucial. The use of appropriate buffer systems can help stabilize the pH and minimize the rate of hydrolysis.

Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, conducting temperature-sensitive steps at controlled, lower temperatures is essential to reduce the formation of Simvastatin EP Impurity A.

Solvent Selection and Water Content: The presence of water is a prerequisite for hydrolysis. Utilizing anhydrous solvents and implementing stringent controls to minimize water content throughout the manufacturing process are fundamental strategies. The selection of solvents that have low water miscibility can also be beneficial during extraction and washing steps.

Reaction Time: Prolonged exposure to conditions that favor hydrolysis can lead to increased levels of Impurity A. Optimizing reaction times to ensure complete conversion while minimizing the duration of exposure to harsh conditions is a key consideration.

A biocatalytic approach to simvastatin synthesis, which utilizes an engineered enzyme, offers a greener and more efficient alternative to traditional chemical synthesis. nih.govgordon.edu This enzymatic process often occurs under milder reaction conditions (ambient temperature and pressure, and in aqueous media), which can potentially reduce the formation of degradation impurities like Simvastatin EP Impurity A compared to harsh chemical methods. nih.govgordon.edu

Purification Process Enhancement

Even with optimized reaction conditions, some level of Simvastatin EP Impurity A may be present. Therefore, robust purification processes are essential to remove this impurity to acceptable levels.

Enhanced purification strategies include:

Crystallization: Crystallization is a powerful technique for purifying simvastatin and removing impurities. The solubility of simvastatin and its hydroxy acid impurity can differ significantly in various solvent systems. By carefully selecting the crystallization solvent and controlling parameters such as temperature, cooling rate, and agitation, the selective crystallization of the desired simvastatin lactone can be achieved, leaving the more soluble Impurity A in the mother liquor.

Chromatography: In cases where crystallization alone is insufficient to achieve the desired purity, chromatographic techniques can be employed. While typically more expensive and complex for large-scale production, preparative chromatography can be highly effective in separating structurally similar compounds like simvastatin and its hydroxy acid impurity.

Washing and Extraction: Strategic washing of the crude product with aqueous solutions at a controlled pH can be used to selectively remove the more water-soluble, ionized form of the hydroxy acid impurity while minimizing the loss of the less soluble simvastatin lactone.

Table 1: Key Parameters in Process Chemistry Optimization for Minimizing Simvastatin EP Impurity A

| Parameter | Control Strategy | Rationale |

| pH | Maintain neutral or slightly acidic conditions; use of buffer systems. | Minimize the rate of acid- and base-catalyzed hydrolysis of the lactone ring. researchgate.net |

| Temperature | Conduct reactions at controlled, lower temperatures. | Reduce the kinetic rate of the hydrolysis reaction. |

| Water Content | Use of anhydrous solvents; stringent moisture control. | Limit the availability of a key reactant for the hydrolysis reaction. mdpi.com |

| Reaction Time | Optimize for complete conversion with minimal exposure to harsh conditions. | Reduce the opportunity for degradation to occur. |

| Purification | Employ optimized crystallization and/or chromatographic methods. | Effectively remove the hydroxy acid impurity based on differences in physical properties. |

Quality by Design (QbD) Principles in Impurity Control

The Quality by Design (QbD) framework provides a systematic and science-based approach to pharmaceutical development and manufacturing, with a primary goal of ensuring product quality is built-in from the outset. ijpsonline.comijpsonline.com The application of QbD principles is particularly valuable for controlling impurities like Simvastatin EP Impurity A.

Risk Assessment and Management in Impurity Formation

A cornerstone of the QbD approach is a thorough risk assessment to identify and understand the factors that can impact product quality. For Simvastatin EP Impurity A, this involves a systematic evaluation of the entire manufacturing process to identify potential sources and risk factors for its formation.

A typical risk assessment would involve:

Identifying Critical Process Parameters (CPPs): These are process parameters that, when varied, have a direct impact on a critical quality attribute (CQA). For Simvastatin EP Impurity A, CPPs would include pH, temperature, water content, and reaction time.

Identifying Critical Material Attributes (CMAs): These are properties of input materials that can affect the formation of the impurity. For example, the water content of solvents or the purity of starting materials would be considered CMAs.

Risk Ranking: Once potential risk factors are identified, they are ranked based on their potential impact on the formation of Simvastatin EP Impurity A and the likelihood of their occurrence. This allows for the prioritization of control strategies.

Tools such as Failure Mode and Effects Analysis (FMEA) or Fishbone (Ishikawa) diagrams are often used to facilitate this risk assessment process.

Design Space Development for Impurity Control

Based on the understanding gained from the risk assessment, a "design space" can be developed. The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. ijpsonline.comresearchgate.net

Developing a design space for the control of Simvastatin EP Impurity A would involve:

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically vary multiple process parameters simultaneously to understand their individual and interactive effects on the formation of the impurity. nih.gov

Response Surface Methodology: The data generated from the DoE can be used to create mathematical models that predict the level of Simvastatin EP Impurity A as a function of the CPPs. This allows for the visualization of the design space.

Defining the Control Strategy: The design space provides the foundation for a robust control strategy. As long as the process operates within the established design space, the level of Simvastatin EP Impurity A is expected to remain within acceptable limits.

Table 2: Application of QbD Principles for Simvastatin EP Impurity A Control

| QbD Element | Application to Simvastatin EP Impurity A | Example |

| Quality Target Product Profile (QTPP) | Define the desired quality attributes of the final simvastatin product, including the acceptable limit for Impurity A. | Impurity A level must not exceed the pharmacopoeial limit. |

| Critical Quality Attribute (CQA) | Identify Simvastatin EP Impurity A as a CQA that must be controlled. | The concentration of Simvastatin EP Impurity A. |

| Risk Assessment | Identify and rank process parameters and material attributes that could lead to the formation of Impurity A. | High risk associated with pH excursions during work-up. |

| Design Space | Define the range of process parameters (e.g., pH, temperature) within which the level of Impurity A is consistently controlled. | A defined operating range for pH and temperature during the final crystallization step. |

| Control Strategy | Implement in-process controls and real-time monitoring to ensure the process remains within the design space. | Continuous pH monitoring during the reaction and work-up. |

In-process Control and Monitoring of Simvastatin EP Impurity A

Effective in-process control (IPC) and monitoring are essential to ensure that the control strategies for Simvastatin EP Impurity A are consistently met during manufacturing. Modern analytical techniques play a crucial role in providing real-time or near-real-time data on the level of this impurity.

Key analytical techniques used for in-process monitoring include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used techniques for the separation, identification, and quantification of simvastatin and its impurities. asianpubs.orgjocpr.com These methods offer high resolution and sensitivity, allowing for the accurate determination of even low levels of Simvastatin EP Impurity A. Stability-indicating HPLC methods are specifically developed and validated to ensure that the impurity peak is well-resolved from the main drug peak and other potential degradation products. asianpubs.orgjocpr.com

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. sigmaaldrich.com For the control of Simvastatin EP Impurity A, PAT could involve the use of:

In-line pH and temperature probes: To continuously monitor these critical parameters and allow for real-time adjustments.

Spectroscopic techniques (e.g., Near-Infrared or Raman spectroscopy): These techniques can be used for the at-line or in-line monitoring of the reaction progress and the potential formation of by-products, including Impurity A.

The data generated from these in-process controls provide a continuous verification of process performance and allow for immediate corrective actions if any deviations from the established control limits are observed.

Excipient Selection and Formulation Strategies to Prevent Impurity Formation

Excipient Compatibility and Selection

The interaction between simvastatin and various excipients, particularly in the presence of moisture, can accelerate the conversion to Impurity A. Therefore, a thorough understanding of excipient properties is essential.

Hygroscopicity: The tendency of an excipient to absorb atmospheric moisture is a critical parameter. While counterintuitive, the use of highly hygroscopic excipients can, in some cases, be a protective strategy. These excipients can act as preferential moisture scavengers, drawing water away from the active pharmaceutical ingredient (API). However, the ultimate effect depends on other properties of the excipient, such as its moisture retention capacity and its impact on the local pH.

pH of the Microenvironment: The rate of hydrolysis of simvastatin's lactone ring is pH-dependent, with increased degradation observed in alkaline conditions. Excipients with an alkaline pH can therefore promote the formation of Simvastatin EP Impurity A. Acidic excipients, on the other hand, can help to maintain a more stable environment for the lactone form of simvastatin.

A study investigating the effects of four different highly hygroscopic excipients on the hydrolysis of simvastatin in tablets stored at 25°C and 90% relative humidity (RH) revealed significant differences in the formation of simvastatin acid (Impurity A). nih.govresearchgate.netnih.gov The findings from this research are summarized in the table below.

| Excipient (5% w/w) | Key Properties | Impact on Simvastatin Hydrolysis | Relative Order of Impurity A Formation |

|---|---|---|---|

| Sorbitol | Highly hygroscopic, high water retention capacity | Most effective at preventing hydrolysis | Lowest |

| Sodium Carboxymethyl Cellulose (B213188) (NaCMC) | Hygroscopic polymer | Less hydrolysis compared to control | Low |

| Citric Acid | Highly hygroscopic, acidic | Increased hydrolysis compared to some hygroscopic excipients | Moderate |

| Polyvinylpolypyrrolidone (PVPP) | Hygroscopic polymer | Faster increase in impurity content | Highest |

The results indicated that sorbitol was the most effective in preventing the hydrolysis of simvastatin. nih.govresearchgate.netnih.gov This was attributed not only to its high hygroscopicity but also its significant water retention capability, which effectively sequesters moisture away from the simvastatin molecules. nih.gov

Formulation Strategies for Mitigation

Building on the principles of excipient compatibility, several formulation strategies can be employed to minimize the formation of Simvastatin EP Impurity A.

Moisture Control: Since hydrolysis is the primary degradation pathway, strict control of moisture throughout the manufacturing process and in the final dosage form is paramount.

Manufacturing Process: Dry granulation or direct compression methods are often preferred over wet granulation for moisture-sensitive drugs like simvastatin, as they avoid the introduction of water or solvents. pharmaexcipients.com If wet granulation is necessary, careful control of the granulation fluid volume, drying time, and residual moisture content is crucial. ijcrt.org

Packaging: The use of high-density polyethylene (B3416737) (HDPE) bottles with desiccants or blister packs with high moisture barrier properties (e.g., Aclar® or aluminum foil) is a common and effective strategy to protect the product from ambient humidity during storage. researchgate.net

pH Modification: Incorporating acidic excipients or pH modifiers can help to create a microenvironment that favors the stability of the lactone ring and inhibits its opening to the hydroxy acid form. researchgate.netscispace.com For instance, the use of citric acid can serve a dual purpose: enhancing the effect of antioxidants and maintaining an acidic pH. google.com

By implementing a multi-faceted approach that includes judicious excipient selection, control of moisture through appropriate manufacturing processes and packaging, and potentially the use of pH modifiers and antioxidants, the formation of Simvastatin EP Impurity A can be effectively controlled, ensuring the quality and stability of the final pharmaceutical product.

Regulatory Science and Compliance Considerations for Simvastatinepimpuritya

Interpretation and Application of International Conference on Harmonization (ICH) Guidelines (e.g., ICH Q3A) for Impurities

The International Conference on Harmonization (ICH) provides globally recognized guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline is particularly relevant for Simvastatin (B1681759) EP Impurity A, as it outlines the thresholds for reporting, identifying, and qualifying impurities. ich.orgopulentpharma.com These thresholds are based on the maximum daily dose (MDD) of the drug substance and are crucial for ensuring patient safety. jpionline.orgslideshare.net

The application of ICH Q3A guidelines requires a thorough understanding of the impurity's origin. Simvastatin EP Impurity A, chemically known as (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid Sodium Salt, is the hydrolyzed hydroxy acid form of Simvastatin. synzeal.comchemicea.com As a degradation product, its presence must be monitored and controlled within the limits established by these guidelines.

The ICH Q3A(R2) guideline specifies thresholds that trigger the need for reporting, identification, and toxicological qualification of an impurity. ich.org For a drug like Simvastatin, the specific thresholds would be determined by its maximum daily dose.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Any impurity present at a level greater than the reporting threshold must be documented in regulatory submissions. ich.org If the impurity level exceeds the identification threshold, its chemical structure must be elucidated. jpionline.org Should the level surpass the qualification threshold, a comprehensive safety assessment is required to justify the proposed acceptance criterion in the drug substance specification. jpionline.orgich.org Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. slideshare.net

Pharmacopoeial Standards and Monographs Pertaining to Simvastatin Impurities

Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) provide official standards for drug substances and products, including specific limits for impurities. The European Pharmacopoeia monograph for Simvastatin (1563) outlines the requirements for its quality, including tests for related substances. windows.netdrugfuture.com

Simvastatin EP Impurity A is specifically mentioned in the Ph. Eur. monograph, which provides chromatographic conditions to ensure its separation from the active pharmaceutical ingredient (API) and other related substances. drugfuture.com The monograph sets acceptance criteria for various impurities. While a specific limit for Impurity A as a sodium salt is not individually listed, it falls under the category of "Simvastatin Hydroxy Acid" or "Any other individual impurity." nih.gov

| Impurity Name | European Pharmacopoeia Limit (%) |

|---|---|

| Simvastatin Hydroxy Acid | 0.4 |

| Epilovastatin and Lovastatin | 1.0 |

| Any other individual impurity | 0.1 |

| Total impurity (other than Lovastatin and Epilovastatin) | 1.0 |

These pharmacopoeial limits are legally binding in jurisdictions that have adopted the Ph. Eur. and represent the maximum allowable content of these impurities in the drug substance. Adherence to these standards is mandatory for market approval.

Strategies for Impurity Threshold Determination (from a chemical/analytical perspective)

From a chemical and analytical standpoint, the determination and control of Simvastatin EP Impurity A below its established threshold relies on robust analytical methodology. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of simvastatin and its impurities. nih.govmdpi.com

The development of a suitable analytical method involves several key steps:

Method Development and Optimization: An HPLC method must be developed that can effectively separate Impurity A from simvastatin and all other potential impurities. This involves selecting the appropriate column, mobile phase, and detector settings. The Ph. Eur. monograph for simvastatin specifies a liquid chromatography method for related substances, noting the relative retention time of impurity A is about 0.45. drugfuture.com

Method Validation: The analytical method must be validated in accordance with ICH Q2(R1) guidelines. nih.govresearchgate.net This process demonstrates that the method is accurate, precise, specific, sensitive, and robust for its intended purpose, which is to quantify the level of Impurity A. Validation includes establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) to ensure the method is sensitive enough to detect the impurity at or below the reporting threshold. nih.gov

Reference Standards: Accurate quantification requires the use of a well-characterized reference standard of Simvastatin EP Impurity A. nih.gov This allows for direct comparison and calculation of the impurity's concentration in a given sample.

The goal of these analytical strategies is to provide reliable data that confirms the level of Simvastatin EP Impurity A is consistently below the limits set by pharmacopoeias and justified by ICH safety thresholds.

Documentation and Reporting Requirements for Impurity Profiles

Comprehensive documentation and transparent reporting of impurity profiles are fundamental requirements for regulatory submissions, such as New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs). regulations.govfda.report

For Simvastatin EP Impurity A, the regulatory dossier must include:

Summary of Impurities: A section that lists all potential and actual impurities, including Simvastatin EP Impurity A. ich.org This should detail their origin (e.g., degradation product) and chemical structure.

Analytical Procedures: The full details of the analytical methods used for detecting and quantifying impurities must be provided. locumusa.com This includes the validation data to demonstrate the suitability of the methods.

Reporting of Impurity Content: The application must present the analytical results for all batches used in clinical, safety, and stability studies. locumusa.comeuropa.eu The content of individual impurities, including Impurity A, should be reported numerically. ich.orgyoutube.com A tabulation of this data is often recommended. ich.org

Justification of Acceptance Criteria: A rationale must be provided for the proposed impurity limits in the drug substance specification. regulations.gov This justification should be based on pharmacopoeial standards, ICH qualification thresholds, and data from batches manufactured by the proposed commercial process. locumusa.com

By adhering to these documentation and reporting requirements, pharmaceutical manufacturers demonstrate a thorough understanding and control over the impurity profile of their drug substance, ultimately ensuring the quality and safety of the final medicinal product.

Future Directions and Emerging Research in Simvastatinepimpuritya Science

Development of Novel Analytical Technologies for Ultra-Trace Level Detection

The accurate quantification of Simvastatin (B1681759) EP Impurity A is critical, and the trend is moving towards analytical techniques capable of detecting this impurity at ultra-trace levels. While standard High-Performance Liquid Chromatography (HPLC) is a robust method, emerging technologies offer significantly lower limits of detection (LOD) and quantification (LOQ), which is crucial for early-stage stability assessments and ensuring product quality throughout its shelf life.